![molecular formula C14H19Cl3O4 B241438 Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties. The compound is commonly referred to as MTTA and has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The exact mechanism of action of MTTA is not fully understood. However, studies have suggested that MTTA may exert its effects through the inhibition of certain enzymes or receptors in the body. For example, MTTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MTTA has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been shown to exhibit potent insecticidal activity against various pests. In addition, MTTA has been studied for its potential use as an antitumor agent. However, further research is needed to fully understand the biochemical and physiological effects of MTTA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MTTA is its synthetic accessibility, which allows for the production of large quantities of the compound. In addition, MTTA exhibits potent biological activity, making it an attractive compound for use in various scientific research applications. However, one of the limitations of MTTA is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of MTTA. One potential direction is the development of novel analogs of MTTA with improved biological activity and reduced toxicity. Another direction is the investigation of the potential use of MTTA as a building block for the synthesis of novel materials. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of MTTA.
Méthodes De Synthèse
MTTA can be synthesized through a multistep process that involves the reaction of 3,3,5-trimethylcyclohexanone with trichloroacetyl chloride, followed by the reaction with methyl magnesium bromide and then with ethyl chloroformate. The final product is obtained through the reaction of the intermediate with methanol in the presence of a catalyst.
Applications De Recherche Scientifique
MTTA has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, MTTA has been shown to exhibit significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as an antitumor agent. In agrochemicals, MTTA has been shown to exhibit potent insecticidal activity against various pests. In materials science, MTTA has been studied for its potential use as a building block for the synthesis of novel materials.
Propriétés
Formule moléculaire |
C14H19Cl3O4 |
|---|---|
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
methyl 1,7,7-trimethyl-2-(2,2,2-trichloroacetyl)oxybicyclo[2.2.1]heptane-4-carboxylate |
InChI |
InChI=1S/C14H19Cl3O4/c1-11(2)12(3)5-6-13(11,9(18)20-4)7-8(12)21-10(19)14(15,16)17/h8H,5-7H2,1-4H3 |
Clé InChI |
JRRZNKPUTSDMIK-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(CC2OC(=O)C(Cl)(Cl)Cl)C(=O)OC)C)C |
SMILES canonique |
CC1(C2(CCC1(CC2OC(=O)C(Cl)(Cl)Cl)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



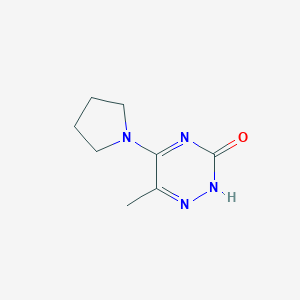
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
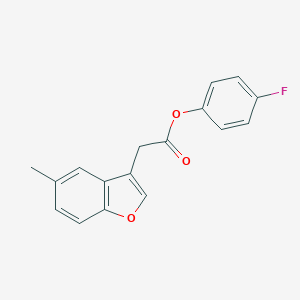
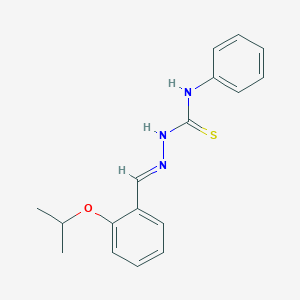
![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-(2-methoxyphenyl)benzamide](/img/structure/B241378.png)
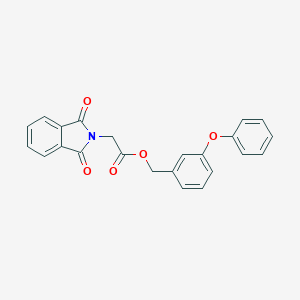
![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)
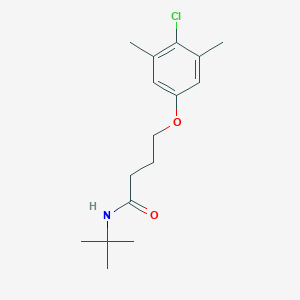
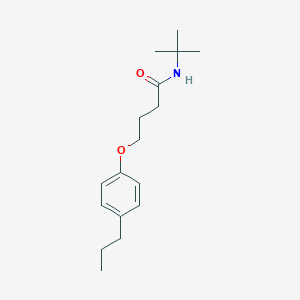
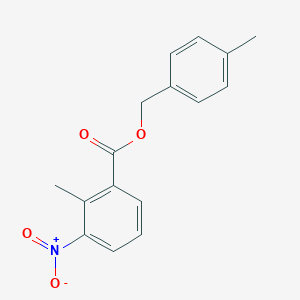
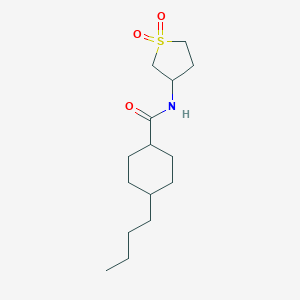
![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)